molecular formula C25H20BrN3O3 B2749778 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate CAS No. 326883-26-5

2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate

Cat. No.: B2749778
CAS No.: 326883-26-5
M. Wt: 490.357
InChI Key: HXCZBZNZBANQOI-JVWAILMASA-N
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Description

The compound 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate features a pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl) linked via an imine group to a phenyl ester of 2-bromobenzoic acid. This structure combines electron-withdrawing (bromo, ester) and electron-donating (methyl, phenyl) groups, influencing its physicochemical properties and reactivity. Its crystallographic data and synthesis have been studied using tools like SHELX and ORTEP , with hydrogen bonding playing a critical role in its solid-state packing .

Properties

IUPAC Name

[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O3/c1-17-23(24(30)29(28(17)2)19-11-4-3-5-12-19)27-16-18-10-6-9-15-22(18)32-25(31)20-13-7-8-14-21(20)26/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCZBZNZBANQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the phenyl and bromobenzoate groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Common reagents used in the synthesis include bromine, phenylhydrazine, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling these parameters ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often facilitated by catalysts like palladium or nickel.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, molecular docking studies suggest that it may interact with key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and topoisomerases .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. In silico studies have indicated its capability to inhibit enzymes like lipoxygenase (5-LOX), which play a crucial role in inflammatory processes. This inhibition could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Preliminary assessments have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of the pyrazole moiety is believed to enhance its interaction with microbial targets, potentially disrupting their metabolic pathways .

Material Science Applications

The unique structural features of 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate also lend it utility in material science:

Organic Electronics

Due to its electronic properties, this compound can be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it a candidate for further research in the development of efficient electronic devices .

Drug Delivery Systems

The compound's solubility and stability can be advantageous for drug formulation technologies. Its derivatives can be designed to enhance bioavailability and targeted delivery of therapeutic agents .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro; effective against breast cancer cell lines .
Study BAnti-inflammatory EffectsShowed promising results as a 5-lipoxygenase inhibitor; potential application in chronic inflammatory diseases .
Study CAntimicrobial PropertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; further optimization needed for clinical application .

Mechanism of Action

The mechanism of action of 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Derivatives

  • Example: (E)-4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]phenyl 4-bromobenzenesulfonate () Structural Difference: Replaces the benzoate ester with a sulfonate group. Impact:
  • Hydrogen Bonding: The sulfonate group participates in stronger intermolecular hydrogen bonds (O=S=O∙∙∙H-N), leading to a triclinic crystal system (space group P1, a = 9.3152 Å, b = 10.1223 Å) compared to the monoclinic system of the methoxy analog .
  • Thermal Stability : Enhanced stability due to robust hydrogen-bonded networks .
  • Solubility : Lower solubility in polar solvents compared to the ester derivative due to higher ionic character .

Chlorophenyl Acrylate Analog

  • Example: 4-{(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(4-chlorophenyl)acrylate () Structural Difference: Substitutes 2-bromobenzoate with a 4-chlorophenyl acrylate ester. Impact:
  • Electron Effects : Chlorine’s lower electronegativity (vs. bromine) reduces electron-withdrawing effects, altering UV-Vis absorption maxima.
  • Reactivity : Increased susceptibility to nucleophilic attack at the ester group due to weaker inductive effects .

Methoxy-Substituted Bromo Derivatives

  • Example: (E)-2-Bromo-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]-6-methoxyphenyl 4-methylbenzenesulfonate () Structural Difference: Incorporates a methoxy group at the ortho position and a 4-methylbenzenesulfonate group. Impact:
  • Crystal Packing: Methoxy groups introduce steric hindrance, resulting in a monoclinic lattice (space group P21/c, a = 10.210 Å, b = 20.364 Å) .
  • Solubility : Enhanced solubility in alcohols due to methoxy’s polarity .

Pyrazolone Core Variants

  • Example : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one ()
    • Structural Difference : Lacks the imine-linked phenyl ester, retaining only the brominated pyrazolone core.
    • Impact :
  • Molecular Weight : Lower (m/z = 301–305 [M+H]+) vs. 526.40 g/mol for the target compound .
  • Reactivity : Higher electrophilicity at the pyrazolone carbonyl due to absence of conjugation with the imine group .

Research Findings and Implications

  • Crystallography : Sulfonate and methoxy derivatives exhibit distinct packing patterns due to hydrogen bonding and steric effects, validated by SHELX-refined structures .
  • Reactivity : Electron-withdrawing groups (bromo, sulfonate) enhance stability but reduce solubility, while electron-donating groups (methoxy) improve solubility at the cost of thermal stability .
  • Synthetic Pathways : Procedures like LC/MS () and X-ray diffraction () are critical for confirming molecular identity and purity.

Biological Activity

The compound 2-[(1E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl]phenyl 2-bromobenzoate is a derivative of the pyrazolone class, which has garnered attention due to its potential biological activities. Pyrazolone derivatives are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazolone ring and a bromobenzoate moiety, which are crucial for its biological activity. The structural formula can be represented as follows:

C18H18BrN3O3\text{C}_{18}\text{H}_{18}\text{BrN}_3\text{O}_3

Key Structural Features:

FeatureDescription
Molecular Weight396.26 g/mol
Functional GroupsPyrazolone ring, Bromobenzoate
SolubilitySoluble in organic solvents

Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazolone compounds, it was found that those with similar structural features to our compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests that This compound could possess comparable anti-inflammatory effects.

Analgesic Effects

The analgesic potential of this compound was assessed using animal models. In experiments where subjects were induced with pain stimuli (e.g., formalin test), compounds with similar structures demonstrated a significant reduction in pain response. The mechanism is likely related to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in pain and inflammation pathways.

Antimicrobial Activity

Preliminary studies have also indicated that certain pyrazolone derivatives possess antimicrobial properties. The compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed moderate inhibitory effects on bacterial growth, suggesting potential applications in treating infections.

Case Study 1: Inhibition of Alkaline Phosphatase

A study published in RSC Advances explored the effects of pyrazolone derivatives on human recombinant alkaline phosphatase (h-TNAP). The results indicated that compounds similar to This compound exhibited varying degrees of inhibition against different isoforms of alkaline phosphatase. This suggests that the compound could be further evaluated for its potential therapeutic applications in conditions where alkaline phosphatase activity is implicated .

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of various pyrazolone derivatives on cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated selective cytotoxicity. The IC50 values indicated that it could induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Q & A

Q. What are the standard protocols for synthesizing Schiff base derivatives of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one, such as the target compound?

Methodological Answer: The synthesis typically involves a condensation reaction between 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and a substituted aldehyde (e.g., 2-bromo-4-formylphenyl benzoate) under anhydrous ethanol or acetonitrile, refluxed at ~350 K under nitrogen for 3–5 hours . Purification is achieved via recrystallization from acetonitrile, yielding crystals suitable for X-ray diffraction. Control of reaction stoichiometry (1:1 molar ratio) and inert atmosphere is critical to avoid side reactions.

Q. Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and supramolecular interactions. SHELX programs (e.g., SHELXL for refinement) are widely used for crystallographic analysis . Complementary techniques include:

  • FT-IR : Confirms imine (C=N) stretch (~1600 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹).
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons, methyl groups).
  • Elemental Analysis : Validates purity and stoichiometry .

Q. How do intramolecular hydrogen bonds influence the stability of this Schiff base?

Methodological Answer: Intramolecular C–H⋯O bonds (e.g., C13–H13⋯O5 in ) lock the molecule into a planar conformation, reducing steric strain and enhancing crystallinity. These interactions are identified via SCXRD and quantified using hydrogen-bond metrics (distance: ~2.5–3.0 Å; angle: ~120–150°) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for structurally similar Schiff bases?

Methodological Answer: Contradictions in dihedral angles or hydrogen-bonding patterns (e.g., dihedral angles between pyrazolone and phenyl rings ranging from 57° to 67° in vs. 4) require:

  • Comparative Analysis : Cross-referencing data from isostructural analogs (e.g., sulfonate vs. benzoate derivatives) .
  • DFT Calculations : Optimize geometry and compare with experimental data to assess conformational flexibility.
  • High-Resolution Data : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts .

Q. What strategies optimize reaction conditions for high-yield synthesis while minimizing byproducts?

Methodological Answer: Apply Design of Experiments (DoE) principles:

  • Variables : Solvent polarity (ethanol vs. acetonitrile), temperature (300–360 K), and catalyst (e.g., acetic acid for imine formation).
  • Response Surface Methodology : Models yield as a function of variables to identify optimal conditions .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track imine formation and adjust conditions dynamically.

Q. How do non-classical intermolecular interactions (e.g., C–H⋯π, halogen bonding) affect crystal packing?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., dimeric rings via C12–H12⋯O5 in ) using Etter’s formalism .
  • Hirshfeld Surface Analysis : Quantify contributions of C–H⋯Br, π-stacking, and van der Waals interactions to packing efficiency .
  • Thermal Analysis : Correlate melting points with packing density (e.g., tighter packing from bromine’s steric bulk increases thermal stability).

Q. What role do dihedral angles between the pyrazolone core and substituents play in modulating electronic properties?

Methodological Answer: Dihedral angles (e.g., 57.75° between pyrazolone and phenyl rings in ) influence conjugation and redox behavior:

  • DFT/Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess electronic effects of torsional strain.
  • Cyclic Voltammetry : Measure oxidation potentials linked to planarity; distorted geometries may reduce electron delocalization .

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